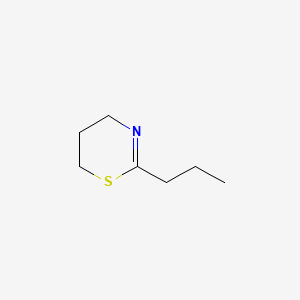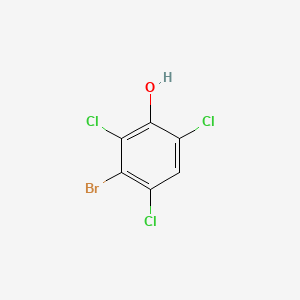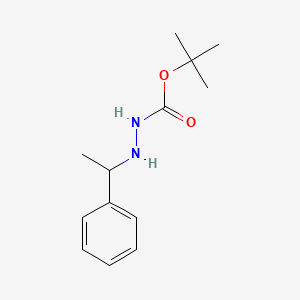
tert-Butyl (3-alpha-methylbenzyl)carbazate
Vue d'ensemble
Description
tert-Butyl (3-alpha-methylbenzyl)carbazate: is a chemical compound known for its utility in various synthetic and industrial applications. It is characterized by the presence of a tert-butyl group attached to a carbazate moiety, which is further linked to a 3-alpha-methylbenzyl group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-alpha-methylbenzyl)carbazate typically involves the reaction of tert-butyl carbazate with 3-alpha-methylbenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include:
Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to 60°C
Reaction Time: 12-24 hours
The product is then purified by recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (3-alpha-methylbenzyl)carbazate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbazate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the carbazate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol
Substitution: Sodium hydride in THF, potassium carbonate in DMF
Major Products Formed
The major products formed from these reactions include various substituted carbazates, amines, and other derivatives that are useful intermediates in organic synthesis.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (3-alpha-methylbenzyl)carbazate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step synthesis processes.
Biology
In biological research, this compound is used in the synthesis of peptide-based drugs. It acts as a building block for the preparation of peptide sequences that are crucial for studying protein interactions and functions.
Medicine
In medicine, this compound is employed in the synthesis of pharmaceutical compounds. It serves as an intermediate in the production of drugs that target specific enzymes or receptors in the body.
Industry
In the industrial sector, this compound is used in the manufacture of agrochemicals, dyes, and polymers. Its versatility makes it a valuable component in various industrial applications.
Mécanisme D'action
The mechanism of action of tert-Butyl (3-alpha-methylbenzyl)carbazate involves its ability to form stable intermediates during chemical reactions. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions. The carbazate moiety can participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl carbazate
- Benzyl carbazate
- tert-Butyl hydrazinecarboxylate
Comparison
Compared to similar compounds, tert-Butyl (3-alpha-methylbenzyl)carbazate offers unique advantages due to the presence of the 3-alpha-methylbenzyl group. This group can impart additional steric and electronic effects, enhancing the compound’s reactivity and selectivity in certain reactions. Additionally, the tert-butyl group provides stability and ease of handling, making it a preferred choice in various synthetic applications.
Propriétés
IUPAC Name |
tert-butyl N-(1-phenylethylamino)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-10(11-8-6-5-7-9-11)14-15-12(16)17-13(2,3)4/h5-10,14H,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRFEBCHQKZIAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80989102 | |
| Record name | tert-Butyl hydrogen (1-phenylethyl)carbonohydrazonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80989102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69353-16-8 | |
| Record name | Carbazic acid, 3-(alpha-methylbenzyl)-, tert-butyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069353168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl hydrogen (1-phenylethyl)carbonohydrazonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80989102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


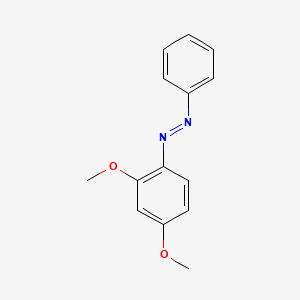


![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12006124.png)

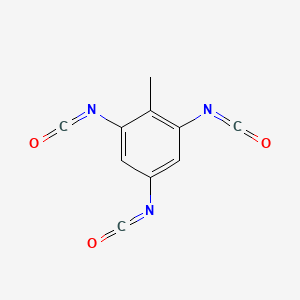
![4-[2-(1,3-Thiazol-2-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B12006140.png)
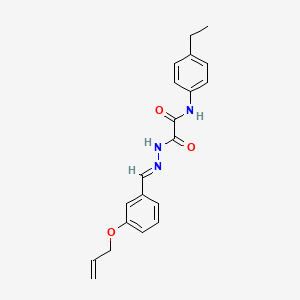
![Ethyl 4-({[6-[4-(allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate](/img/structure/B12006151.png)

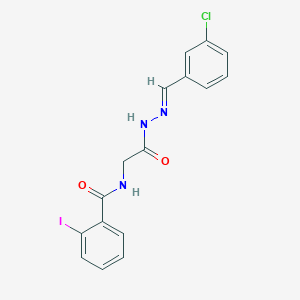
![1H-Benzimidazole, 2-[5-chloro-2-(phenylmethoxy)phenyl]-](/img/structure/B12006167.png)
